N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-2-methylthiazole-4-carboxamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-2-methylthiazole-4-carboxamide is a complex organic compound that features both benzimidazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-2-methylthiazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-2-methylthiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against certain kinases.
2-Phenyl substituted Benzimidazole derivatives: These compounds exhibit various biological activities, including antitumor properties.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-2-methylthiazole-4-carboxamide stands out due to its unique combination of benzimidazole and thiazole rings, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16N4OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4OS/c1-8(2)13-12(16-9(3)21-13)14(20)19-15-17-10-6-4-5-7-11(10)18-15/h4-8H,1-3H3,(H2,17,18,19,20) |
InChI Key |
HHGFLNDUJARFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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